XLogP3 Lipophilicity Head-to-Head: Bromo Target vs. Fluoro and Chloro Analogs
The target compound (4-Br, geminal C3) exhibits a computed XLogP3 of 1.9, which is +0.6 log units higher than the direct 4-fluoro analog (XLogP3 = 1.3) and -0.3 log units lower than the C4-positional bromo isomer (XLogP3 = 2.2) [1][2][3]. This places the target in an intermediate lipophilicity window considered favorable for balancing passive membrane permeability against aqueous solubility and non-specific protein binding, whereas the fluoro analog may suffer from insufficient membrane partitioning and the C4-positional isomer risks elevated metabolic clearance due to higher logP [4].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (Ethyl 3-amino-3-(4-bromophenyl)butanoate) |
| Comparator Or Baseline | Ethyl 3-amino-3-(4-fluorophenyl)butanoate: XLogP3 = 1.3; (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 4-F analog; ΔXLogP3 = -0.3 vs. C4-positional Br isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values retrieved from PubChem compound records |
Why This Matters
The ~0.5–0.6 log unit lipophilicity gap between target and fluoro analog represents an approximately 4-fold difference in octanol-water partition coefficient that directly alters membrane permeability, tissue distribution, and CYP450 susceptibility in any biological assay, making the bromo compound the preferred choice when moderate lipophilicity is required.
- [1] PubChem CID 79848376, Ethyl 3-amino-3-(4-bromophenyl)butanoate, XLogP3-AA = 1.9. View Source
- [2] PubChem CID 79848524, Ethyl 3-amino-3-(4-fluorophenyl)butanoate, XLogP3-AA = 1.3. View Source
- [3] PubChem CID 59607859, (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate, XLogP3-AA = 2.2. View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Establishes optimal logP range for oral bioavailability and reduced metabolic liability. View Source
